1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine
Overview
Description
1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine is a chemical compound characterized by a benzimidazole ring substituted with a methyl group at the 5-position and a propan-1-amine group at the 2-position. This compound is part of the broader class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
It is known that benzimidazole compounds, which this molecule is a derivative of, have a broad range of biological activities . They are known to interact with various enzymes and receptors in the body, contributing to their diverse therapeutic effects .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors . The specific interactions and resulting changes would depend on the particular target involved.
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects would depend on the specific pathway and target involved.
Pharmacokinetics
Benzimidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects would depend on the particular target and pathway involved.
Preparation Methods
The synthesis of 1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine typically involves the following steps:
Formation of the Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as formic acid or acetic acid, under acidic conditions to form the benzimidazole core.
Substitution at the 5-Position:
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine group, allowing for the introduction of various substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Scientific Research Applications
1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine has a wide range of applications in scientific research, including:
Medicinal Chemistry: This compound and its derivatives are investigated for their potential as therapeutic agents, particularly for their antimicrobial, antiviral, and anticancer properties.
Biological Studies: It is used as a probe in biological studies to understand the interactions of benzimidazole derivatives with various biological targets, including enzymes and receptors.
Material Science: The compound is explored for its potential use in the development of novel materials, such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Applications: It is utilized in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amine can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Lacks the propan-1-amine group, resulting in different biological activity and applications.
5,6-Dimethylbenzimidazole: Contains additional methyl groups, which may alter its binding affinity and specificity for biological targets.
Benzimidazole: The parent compound, which serves as the core structure for various derivatives with diverse biological activities
Properties
IUPAC Name |
1-(6-methyl-1H-benzimidazol-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-8(12)11-13-9-5-4-7(2)6-10(9)14-11/h4-6,8H,3,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUIXCLRTQDOOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=C(N1)C=C(C=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656079 | |
Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-85-2 | |
Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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